molecular formula C11H13F2NO3 B8112230 (2S)-2-amino-3-(3-ethoxy-2,6-difluorophenyl)propanoic acid

(2S)-2-amino-3-(3-ethoxy-2,6-difluorophenyl)propanoic acid

Cat. No.: B8112230
M. Wt: 245.22 g/mol
InChI Key: JWUOGFHCCLUCBY-QMMMGPOBSA-N
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Description

(2S)-2-amino-3-(3-ethoxy-2,6-difluorophenyl)propanoic acid is an organic compound with a complex structure that includes an amino group, an ethoxy group, and two fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(3-ethoxy-2,6-difluorophenyl)propanoic acid typically involves multi-step organic reactions. One common approach is the use of a chiral auxiliary to ensure the correct stereochemistry at the 2-position. The synthesis may start with the preparation of the ethoxy-difluorophenyl intermediate, followed by its coupling with a suitable amino acid derivative under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are often employed to purify the final product. The use of catalysts and specific reaction conditions, such as temperature and pH control, are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(3-ethoxy-2,6-difluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to modify the ethoxy group or the phenyl ring.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups onto the phenyl ring, potentially altering the compound’s properties.

Scientific Research Applications

(2S)-2-amino-3-(3-ethoxy-2,6-difluorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(3-ethoxy-2,6-difluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-3-(3-methoxy-2,6-difluorophenyl)propanoic acid
  • (2S)-2-amino-3-(3-ethoxy-2,4-difluorophenyl)propanoic acid
  • (2S)-2-amino-3-(3-ethoxy-2,6-dichlorophenyl)propanoic acid

Uniqueness

Compared to similar compounds, (2S)-2-amino-3-(3-ethoxy-2,6-difluorophenyl)propanoic acid is unique due to the specific positioning of the ethoxy and fluorine groups on the phenyl ring

Properties

IUPAC Name

(2S)-2-amino-3-(3-ethoxy-2,6-difluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO3/c1-2-17-9-4-3-7(12)6(10(9)13)5-8(14)11(15)16/h3-4,8H,2,5,14H2,1H3,(H,15,16)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUOGFHCCLUCBY-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)CC(C(=O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=C(C=C1)F)C[C@@H](C(=O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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